molecular formula C15H19ClN2O4 B14795151 tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate

tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate

Katalognummer: B14795151
Molekulargewicht: 326.77 g/mol
InChI-Schlüssel: RDCXJISUZGHGNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate: is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chloro group, a methyl group, and a tert-butyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

    Methylation: The methyl group at the 5-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the benzoxazepine intermediate with tert-butyl chloroformate to form the tert-butyl carbamate moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, leading to the formation of alcohol derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoxazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology:

  • It has potential applications in the study of enzyme inhibitors and receptor modulators due to its unique structure.

Medicine:

  • The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    Benzoxazepine Derivatives: Other benzoxazepine derivatives with different substituents can be compared to highlight the unique properties of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate.

    Carbamate Compounds: Comparison with other carbamate compounds can provide insights into the unique reactivity and applications of the tert-butyl carbamate moiety.

Uniqueness:

  • The combination of the benzoxazepine ring with the tert-butyl carbamate moiety and specific substituents (chloro and methyl groups) gives this compound unique chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H19ClN2O4

Molekulargewicht

326.77 g/mol

IUPAC-Name

tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate

InChI

InChI=1S/C15H19ClN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-9(16)6-5-7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)

InChI-Schlüssel

RDCXJISUZGHGNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.